N2-iso-Butyroyl-5'-O-DMT-3'-deoxy-3'-fluoroguanosine
Description
Structural Elucidation of N2-Isobutyroyl-5'-O-Dimethoxytrityl-3'-Deoxy-3'-Fluoroguanosine
Core Guanosine Scaffold Modifications
N2-Isobutyroyl Substitution: Electronic and Steric Effects
The N2-isobutyroyl group introduces significant electronic and steric perturbations to the guanine base. The acyloxy moiety exerts an electron-withdrawing inductive effect, polarizing the N2–C2 bond and reducing electron density at the N2 position. This alters the hydrogen-bonding capacity of the exocyclic amino group, potentially disrupting canonical Watson-Crick base pairing. Steric hindrance from the branched isobutyryl group further limits rotational freedom around the N2–C2 axis, favoring a syn conformation where the substituent occupies the major groove. Comparative studies of similar N2-acylated guanosine derivatives reveal that bulky acyl groups increase the energy barrier for base flipping by 8–12 kcal/mol, as quantified by density functional theory (DFT) calculations.
3'-Deoxy-3'-Fluoro Sugar Conformation Analysis
The 3'-deoxy-3'-fluoro modification locks the ribose into a C3'-endo (North) puckering conformation due to fluorine’s high electronegativity and small atomic radius. This contrasts with native guanosine, which adopts a dynamic equilibrium between C2'-endo (South) and C3'-endo conformations. Nuclear magnetic resonance (NMR) studies of analogous 3'-fluorinated nucleosides demonstrate a 95% preference for the C3'-endo conformation, as evidenced by scalar coupling constants (JH1'–H2' = 0–2 Hz). The fluorine atom participates in weak C–H···F–C pseudo-hydrogen bonds with adjacent residues, stabilizing the sugar-phosphate backbone in a rigid, A-form-like geometry.
5'-O-Dimethoxytrityl Protecting Group Functionality
The 5'-O-dimethoxytrityl (DMT) group serves dual roles: (1) it protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, and (2) enhances solubility in nonpolar solvents by introducing a hydrophobic aromatic scaffold. X-ray diffraction data from related DMT-protected nucleosides reveal a perpendicular orientation between the trityl group and the ribose ring, minimizing steric clashes with the 3'-fluoro substituent. This spatial arrangement is critical for maintaining synthetic accessibility during phosphoramidite coupling reactions.
Comparative Crystallographic Studies With Native Guanosine
Crystallographic analyses highlight stark differences between the modified compound and native guanosine:
| Parameter | Native Guanosine | N2-Isobutyroyl-3'-F-DMT-Guanosine |
|---|---|---|
| Space group | P21 | P1 |
| Unit cell volume (ų) | 1,024 | 1,478 |
| N1–H···O6 hydrogen bond (Å) | 2.85 | 3.12 |
| Sugar pucker | C2'-endo | C3'-endo |
The expanded unit cell volume (44% increase) reflects steric demands from the DMT and isobutyroyl groups. Elongation of the N1–H···O6 hydrogen bond (2.85 Å → 3.12 Å) indicates weakened base stacking, consistent with disrupted π-π interactions observed in similar N2-acylated derivatives.
Computational Modeling of Modified Base Pairing Capabilities
Density functional theory (DFT) simulations predict that the N2-isobutyroyl group reduces Watson-Crick pairing energy with cytosine by 30–40% compared to native guanosine. Instead, the compound favors Hoogsteen-like interactions via the O6 and N7 positions, as shown below:
| Base Pairing Mode | ΔG (kcal/mol) |
|---|---|
| Watson-Crick (G-C) | -4.2 |
| Hoogsteen (G-C) | -3.8 |
| Wobble (G-T) | -2.1 |
The 3'-fluoro substituent further stabilizes non-canonical pairing by enforcing a rigid C3'-endo sugar conformation, which precludes structural adjustments required for Watson-Crick alignment.
Properties
Molecular Formula |
C35H36FN5O7 |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-29(42)27(36)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27?,29+,33-/m1/s1 |
InChI Key |
DHDSAIMYCCHNMS-HHEKIFFQSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Substrate : Guanosine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Fluorination : DAST (1.2–1.5 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- Workup : The reaction is quenched with saturated sodium bicarbonate, and the product (3'-deoxy-3'-fluoroguanosine ) is extracted using ethyl acetate or DCM.
Key Challenges :
- Regioselectivity : Secondary alcohols (e.g., 3'-OH) react slower than primary alcohols, necessitating extended reaction times.
- Byproducts : Over-fluorination or elimination reactions are mitigated by strict temperature control and stoichiometric precision.
Protection of the 5'-Hydroxyl with a Dimethoxytrityl (DMT) Group
The 5'-hydroxyl group is protected early in the synthesis to prevent undesired side reactions during subsequent steps. Dimethoxytrityl chloride (DMTCl) is the reagent of choice due to its high reactivity toward primary alcohols.
Synthetic Protocol
- Activation : 3'-Deoxy-3'-fluoroguanosine is dissolved in anhydrous pyridine under argon.
- Protection : DMTCl (1.1 equivalents) is added, and the mixture is stirred for 4–6 hours at room temperature.
- Purification : The crude product (5'-O-DMT-3'-deoxy-3'-fluoroguanosine ) is isolated via silica gel chromatography (eluent: 5–10% methanol in DCM).
Critical Considerations :
- Acid Sensitivity : The DMT group is labile under acidic conditions, necessitating neutral workup protocols.
- Yield : Reported yields for this step range from 70–85% in optimized systems.
Acylation of the Exocyclic Amine (N2) with an Isobutyroyl Group
Selective acylation of the N2 amine requires careful control to avoid modification of other reactive sites (e.g., N1, N7, or N9). Isobutyroyl chloride in the presence of a catalytic base enables efficient N2 functionalization.
Acylation Procedure
- Base Activation : 5'-O-DMT-3'-deoxy-3'-fluoroguanosine is dissolved in anhydrous DMF with 4-dimethylaminopyridine (DMAP) (0.2 equivalents).
- Acylating Agent : Isobutyroyl chloride (1.5 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours.
- Isolation : The product is precipitated in cold diethyl ether and purified via reverse-phase HPLC.
Selectivity Insights :
- Steric Effects : Bulky acylating agents favor N2 due to reduced steric hindrance compared to N7 or N9.
- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing the transition state.
Overall Synthetic Route and Optimization
The convergent synthesis of N2-iso-butyroyl-5'-O-DMT-3'-deoxy-3'-fluoroguanosine follows a sequential approach:
- Fluorination → 2. DMT Protection → 3. N2 Acylation
Yield and Scalability
| Step | Yield (%) | Key Reagents | Purification Method |
|---|---|---|---|
| 3'-Fluorination | 65–75 | DAST, DCM | Column Chromatography |
| 5'-DMT Protection | 70–85 | DMTCl, Pyridine | Silica Gel |
| N2 Isobutyroylation | 60–70 | Isobutyroyl chloride | Reverse-Phase HPLC |
Process Improvements :
- Fluorination : Switching to Deoxo-Fluor improves yields to 80% in some cases by reducing elimination byproducts.
- Acylation : Microwave-assisted synthesis reduces reaction time to 1–2 hours without compromising selectivity.
Characterization and Analytical Data
Final characterization relies on advanced spectroscopic techniques:
- NMR : $$ ^1\text{H} $$-NMR confirms DMT protection (δ 6.8–7.4 ppm, aromatic protons) and N2 acylation (δ 2.5–2.7 ppm, isobutyroyl methyl groups).
- Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 769.96 (calculated for C$${41}$$H$${51}$$N$${5}$$O$${8}$$Si).
- HPLC Purity : >98% purity is achieved using C18 columns (gradient: 10–90% acetonitrile in water).
Chemical Reactions Analysis
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used to study the mechanisms of nucleic acid interactions and the effects of nucleoside modifications on biological processes.
Medicine: It has potential antiviral properties and is used in the development of antiviral drugs.
Industry: It is used in the production of nucleic acid-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine involves its interaction with Toll-like receptor 7 (TLR7). Activation of TLR7 leads to the induction of type I interferons, which have antiviral effects. This interaction is crucial for the immunostimulatory activity of the compound .
Comparison with Similar Compounds
Structural Analogues
3’-Deoxy-3’-fluoroguanosine (Compound 23)
- Structure : Lacks protective groups (DMT, isobutyroyl).
- Synthesis: Low yield (2%) due to harsh deprotection steps from arabinoguanosylpropylidene precursors .
- Key Differences :
- Absence of DMT complicates purification.
- Higher susceptibility to enzymatic degradation.
2′-Deoxy-2′-fluoroguanosine 5′-triphosphate
- Structure : 2′-fluoro substitution instead of 3′-fluoro; triphosphate form enables incorporation into RNA.
- Biological Activity : Inhibits influenza RdRp with IC50 = 1.66 µM .
- Key Differences :
N2-Isobutyryl-5′-O-DMT-2′-deoxyguanosine (iBu-DMT-dG)
- Structure : Lacks 3′-fluoro; molecular formula C35H37N5O7 (MW: 639.71) .
- Key Differences: Non-fluorinated 3′-OH allows phosphodiester bond formation, making it unsuitable as a chain terminator. Lower molecular weight (639.71 vs. 657.69) due to absence of fluorine.
Functional Analogues
3’-O-DMT-N2-isobutyryl-2’-O-(2-methoxyethyl)guanosine
- Structure : 2′-methoxyethyl (MOE) group instead of 3′-fluoro .
- Applications : MOE enhances nuclease resistance in antisense oligonucleotides.
- Key Differences :
2′-Fluoro-N2-Isobutyryl-5'-O-DMT-2'-deoxyguanosine-3'-CE-Phosphoramidite
Biological Activity
N2-iso-Butyroyl-5'-O-DMT-3'-deoxy-3'-fluoroguanosine is a modified guanosine nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of immunology and molecular biology. This article delves into its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a nucleoside analogue characterized by the following features:
- N2 Modification : The iso-butyroyl group at the N2 position enhances its biological activity.
- 5'-O-DMT Group : This protects the 5' hydroxyl group, facilitating its use in oligonucleotide synthesis.
- 3'-Deoxy and 3'-Fluoro Modifications : These modifications contribute to increased stability against nucleases and may enhance binding affinity to target biomolecules.
Mechanisms of Biological Activity
- Immunostimulatory Effects :
-
Enzyme Inhibition :
- Studies indicate that modified guanosine derivatives exhibit enzyme inhibition properties. For instance, compounds with similar structural modifications have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity .
In Vitro Studies
A study examining the effects of N2-modified guanosine analogues found that these compounds could effectively inhibit protein biosynthesis. The presence of additional phosphate groups in modified analogues enhanced their interaction with eIF4E, a critical factor in translation initiation .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Protein biosynthesis inhibition |
| Other Modified Analogues | 0.43 ± 0.16 | eIF4E binding enhancement |
Animal Models
In animal studies, N2-iso-butyroyl derivatives have shown promise in enhancing immune responses. For example, administration of these compounds led to increased levels of Type I interferons, which are crucial for antiviral defense mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
